Dabigatran-d3 is a deuterated analog of Dabigatran, a potent, reversible, oral direct thrombin inhibitor. As a stable isotope-labeled compound, Dabigatran-d3 serves primarily as an internal standard in analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , , ] Its primary role in scientific research is to facilitate the accurate and precise quantification of Dabigatran in biological matrices, such as plasma. [, , , , ] This application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Dabigatran.
Mechanism of Action
The mechanism of action of Dabigatran-d3 is not discussed in these papers. As a stable isotope-labeled compound primarily used as an analytical tool, its pharmacological activity is not typically investigated. [, , , , ] It is assumed that its pharmacological action, if any, is negligible compared to Dabigatran.
Applications
The primary application of Dabigatran-d3 in scientific research is as an internal standard in LC-MS/MS assays for the accurate and precise quantification of Dabigatran in biological samples. [, , , , ] Specific applications include:
a) Pharmacokinetic Studies: Dabigatran-d3 allows researchers to track and quantify Dabigatran concentrations in plasma over time, elucidating its absorption, distribution, metabolism, and excretion profile in preclinical and clinical studies. [, ]
b) Therapeutic Drug Monitoring: Dabigatran-d3 enables clinicians to monitor plasma levels of Dabigatran in patients, ensuring therapeutic efficacy and minimizing the risk of adverse effects, particularly bleeding. This is crucial in patients with renal impairment or those on medications interacting with Dabigatran metabolism. [, ]
c) Bioequivalence Studies: Dabigatran-d3 plays a vital role in assessing the bioequivalence of generic formulations of Dabigatran compared to the reference product. By comparing the pharmacokinetic profiles of the generic and reference products, researchers can ensure therapeutic equivalence. []
Related Compounds
Dabigatran Etexilate Mesylate (DABE)
Compound Description: Dabigatran etexilate mesylate (DABE) is a prodrug of dabigatran. It is rapidly converted to dabigatran in the body after oral administration []. This rapid conversion makes the detection of DABE in plasma practically impossible [].
Reference: [] Development and Validation of UPLC-MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study. https://www.semanticscholar.org/paper/df2437c022e2279301d409c2486cc271f9127474
Dabigatran
Compound Description: Dabigatran is a novel direct oral anticoagulant agent used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation []. It directly inhibits both free and fibrin-bound thrombin [].
References: [] Dabigatran versus warfarin in patients with atrial fibrillation. https://www.semanticscholar.org/paper/14aeda7670810c967e22303ce282065eeec7fb5f[32] Dabigatran must be used carefully: literature review and recommendations for management of adverse events. https://www.semanticscholar.org/paper/3285c7c411ec74912b33fceac7cd5645d91dbb78
Rivaroxaban
Compound Description: Rivaroxaban is a direct factor Xa inhibitor, another type of non-vitamin K antagonist oral anticoagulant (NOAC) used for stroke prevention in patients with non-valvular atrial fibrillation [].
Relevance: Although Rivaroxaban has a different mechanism of action than Dabigatran, both belong to the same category of drugs, NOACs. They are often compared in research studies assessing their efficacy and safety profiles, such as those investigating the risk of bleeding and stroke in patients with atrial fibrillation [, , , , ].
References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[10] Idarucizumab for Dabigatran Reversal — Full Cohort Analysis. https://www.semanticscholar.org/paper/990e109144a11e7525d666c16d449e75aa50b639[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537 [] Real-world comparison of major bleeding risk among non-valvular atrial fibrillation patients initiated on apixaban, dabigatran, rivaroxaban, or warfarin. https://www.semanticscholar.org/paper/5df435bf39696a61331ca71d5aa13c1d3c1ea28a
Apixaban
Compound Description: Apixaban is another NOAC that directly inhibits factor Xa, used for the prevention of stroke and systemic embolism in patients with NVAF [].
Relevance: Apixaban, like Rivaroxaban, belongs to the NOAC class of drugs and is often compared with Dabigatran in studies evaluating their effectiveness and safety, specifically in the context of major bleeding risk and stroke prevention in patients with NVAF [, , , ].
References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537 [] Real-world comparison of major bleeding risk among non-valvular atrial fibrillation patients initiated on apixaban, dabigatran, rivaroxaban, or warfarin. https://www.semanticscholar.org/paper/5df435bf39696a61331ca71d5aa13c1d3c1ea28a
Warfarin
Compound Description: Warfarin is a vitamin K antagonist (VKA) that has been the standard treatment for the prevention of stroke in patients with atrial fibrillation for many years [].
Relevance: Warfarin serves as a benchmark against which newer anticoagulants, including Dabigatran, are often compared. Numerous studies have been conducted to evaluate the efficacy and safety of Dabigatran compared to Warfarin in preventing stroke and bleeding events in patients with atrial fibrillation [, , , , , , ].
References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[7] Dabigatran for Prevention of Stroke after Embolic Stroke of Undetermined Source. https://www.semanticscholar.org/paper/74b48388e697bcca91f1a3f05398a227f27e825f [] Dabigatran versus warfarin in patients with atrial fibrillation. https://www.semanticscholar.org/paper/14aeda7670810c967e22303ce282065eeec7fb5f[17] Treatment of Acute Venous Thromboembolism With Dabigatran or Warfarin and Pooled Analysis. https://www.semanticscholar.org/paper/0ac527426c40e5fb2c65c4ee6f874425a7148de1[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[21] Association Between Dabigatran vs Warfarin and Risk of Osteoporotic Fractures Among Patients With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/dec154e55c6d8797ab98f7fef6afd96753c43071[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.